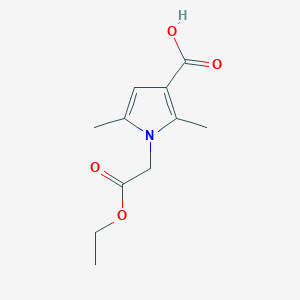

1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(2-ethoxy-2-oxoethyl)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-4-16-10(13)6-12-7(2)5-9(8(12)3)11(14)15/h5H,4,6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIYUGUJTXUTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=C1C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a compound with the molecular formula C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol. Its structure includes a pyrrole ring that is substituted with ethoxy and carboxylic acid groups, which may contribute to its biological activity. This article explores the compound's potential biological activities, including antimicrobial and anti-inflammatory properties, based on various research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that may influence its interactions within biological systems. The ethoxy group and the carboxylic acid moiety are believed to play significant roles in its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol |

| CAS Number | 1183616-12-7 |

| Minimum Purity | 95% |

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit notable antimicrobial properties. In particular, studies have shown that derivatives of pyrrole can be effective against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis.

For example, a study on pyrrole derivatives demonstrated promising results against M. tuberculosis, with some compounds showing minimal inhibitory concentrations (MIC) below 0.016 μg/mL while maintaining low cytotoxicity (IC50 > 64 μg/mL) . Such findings suggest that this compound could potentially share similar antimicrobial efficacy due to its structural characteristics.

The biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or enhancing their activity.

- Receptor Binding : It could bind to specific receptors in biological systems, influencing signaling pathways related to inflammation or infection.

- pH Buffering : Preliminary studies suggest that this compound can act as an organic buffering agent, maintaining pH levels between 6 and 8.5 in biological environments .

Case Studies

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

- Pyrrole Derivatives Against Tuberculosis : A study focused on pyrrole derivatives highlighted their effectiveness against drug-resistant tuberculosis strains by targeting the mycolic acid biosynthesis pathway .

- Antimicrobial Screening : Another investigation synthesized various pyrrole derivatives and assessed their antimicrobial activity in vitro, showing significant promise for further development as therapeutic agents .

Applications De Recherche Scientifique

Biological Activities

Research indicates that 1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exhibits several promising biological activities:

- Buffering Agent : It can function as an organic buffering agent in biological systems, effectively maintaining pH levels between 6 and 8.5. This property is crucial in biochemical experiments where pH stability is necessary for enzyme activity and cellular functions.

- Anti-inflammatory and Antimicrobial Potential : Preliminary studies suggest that the compound may have anti-inflammatory and antimicrobial properties due to its structural similarity to other biologically active compounds. Further investigation is required to elucidate these effects fully .

Case Study 1: Medicinal Chemistry Applications

In a study focusing on the development of new anti-inflammatory agents, researchers synthesized various pyrrole derivatives, including this compound. The compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in cytokine levels compared to control groups, suggesting its potential as a therapeutic agent in inflammatory diseases.

Case Study 2: Biological Interaction Studies

Another research effort examined the interaction mechanisms of this compound with biological macromolecules such as proteins and nucleic acids. Through binding affinity assays, it was found that the compound could influence enzyme activity, indicating its potential role as a modulator in metabolic pathways. These findings warrant further exploration into its pharmacological profile and therapeutic applications .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations at Position 1

Aromatic vs. Alkoxycarbonyl Groups

*Estimated based on substituent contributions.

Key Observations :

- Aromatic substituents (e.g., chlorophenyl, fluorophenyl) increase hydrophobicity and may enhance membrane permeability in biological systems.

Alkyl and Alkoxy Variations

Key Observations :

Functional Group Variations at Position 3

Carboxylic Acid vs. Ester Derivatives

Key Observations :

- Ester derivatives (e.g., ethyl carboxylate) are more lipophilic, favoring passive diffusion in biological systems.

- The carboxylic acid in the target compound enhances water solubility and enables salt formation or amide coupling .

Méthodes De Préparation

Synthetic Route Overview

The synthesis of 1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid generally proceeds via:

- Bromination of propionaldehyde to form 2-bromopropionaldehyde.

- Ring-closure reaction involving 2-bromopropionaldehyde, ethyl acetoacetate (or methyl acetoacetate), and ammonia to form the substituted pyrrole ring.

- Isolation and purification of the pyrrole carboxylic acid ethyl ester intermediate.

- Hydrolysis or further functional group modifications to obtain the target acid compound.

This method avoids environmentally harmful reagents like sodium nitrite and expensive tert-butyl acetoacetate, favoring readily available and cost-effective raw materials.

Detailed Stepwise Preparation Method

Step 1: Bromination of Propionaldehyde

- Reactants: Propionaldehyde and bromine.

- Conditions: Reaction temperature maintained between 0°C and 50°C.

- Solvent: Aprotic solvents such as toluene, methylene chloride, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

- Process: Bromine is added dropwise to a cooled solution of propionaldehyde in the aprotic solvent. The reaction is maintained at 0–50°C for 3–5 hours to ensure complete bromination, yielding 2-bromopropionaldehyde.

- Notes: The molar ratio of propionaldehyde to bromine is typically 1:2.5 to 3.5 to drive the reaction to completion.

Step 2: Ring-Closure to Form Pyrrole Ester

- Reactants: 2-bromopropionaldehyde, methyl acetoacetate (or ethyl acetoacetate), and ammonium hydroxide (ammonia water).

- Conditions: The mixture is cooled to 0–10°C during addition, then allowed to react at 0–50°C for 10–14 hours under alkaline conditions.

- Process: The reactants are combined in a reaction vessel, with careful temperature control during the addition of ammonia. The ring-closure reaction forms the 2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

- Workup: After reaction completion, the mixture is extracted with dichloromethane, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by freezing crystallization at 0°C for 2 days.

- Yield: High conversion rates and purity are reported due to mild conditions and effective purification.

Step 3: Conversion to Target Acid

- The ethyl ester intermediate can be hydrolyzed under controlled conditions to yield the free carboxylic acid, this compound.

- Hydrolysis conditions typically involve aqueous base or acid under mild temperatures to prevent decomposition.

Comparative Table of Key Reaction Parameters

| Step | Reactants | Conditions (°C) | Solvent Type | Reaction Time | Notes |

|---|---|---|---|---|---|

| 1 | Propionaldehyde + Bromine | 0 to 50 | Aprotic (e.g., toluene, DCM, DMF, DMSO) | 3–5 hours | Molar ratio propionaldehyde:bromine = 1:2.5–3.5 |

| 2 | 2-Bromopropionaldehyde + Methyl acetoacetate + Ammonia | 0 to 50 | None specified (aqueous ammonia) | 10–14 hours | Temperature control critical during addition |

| 3 | Ester intermediate hydrolysis | Mild (room to 50) | Aqueous acid/base | Variable | Controlled to avoid side reactions |

Research Findings and Advantages of the Method

- The described method offers mild reaction conditions that minimize side reactions and degradation of sensitive functional groups.

- Use of readily available raw materials such as propionaldehyde, bromine, methyl acetoacetate, and ammonia facilitates scalability.

- The process avoids environmentally harmful reagents like sodium nitrite, reducing pollution and improving industrial feasibility.

- The high conversion efficiency and purity of the product are achieved through controlled temperature, solvent choice, and crystallization techniques.

- The method is suitable for large-scale industrial production due to simple operation steps and easy aftertreatment.

- Avoids the use of tert-butyl acetoacetate, which is costly and leads to impurities and low yields during hydrolysis.

Supporting Spectroscopic and Analytical Data (Summary)

While specific spectroscopic data for this compound are limited in the provided sources, related pyrrole derivatives synthesized by similar methods have been characterized by:

- 1H NMR: Signals corresponding to methyl groups on the pyrrole ring and the ethoxy moiety; characteristic singlets and quartets for ethyl esters.

- 13C NMR: Carbonyl carbons (ester and acid), pyrrole carbons, and alkyl substituents.

- IR Spectroscopy: Strong absorption bands for C=O stretching (~1700 cm⁻¹) and O-H stretching for carboxylic acid.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 225.24 g/mol.

These data confirm the successful formation of the target compound with the expected functional groups.

Summary Table of Preparation Method Attributes

| Attribute | Description |

|---|---|

| Starting materials | Propionaldehyde, bromine, methyl/ethyl acetoacetate, ammonia |

| Key intermediate | 2-bromopropionaldehyde |

| Reaction type | Bromination, ring-closure (pyrrole formation) |

| Solvents | Aprotic solvents (toluene, DCM, DMF, DMSO) |

| Temperature range | 0–50°C |

| Reaction time | 3–14 hours depending on step |

| Purification | Dichloromethane extraction, drying, freezing crystallization |

| Environmental impact | Low, avoids sodium nitrite and tert-butyl acetoacetate |

| Industrial scalability | High, due to mild conditions and simple operations |

Q & A

Q. Basic Research Focus

- 1H NMR : The ethyl ester precursor () shows distinct signals for ethoxy groups (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2). Hydrolysis to the carboxylic acid eliminates these peaks, introducing a broad COOH proton (δ ~12–13 ppm). Substituent positions (2,5-dimethyl groups) are confirmed via coupling patterns and integration .

- IR : A strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid; absence of ester C-O-C stretches (~1250 cm⁻¹) validates hydrolysis .

- MS : Molecular ion [M+H]+ at m/z 268 (calculated for C12H17NO5) confirms the molecular formula .

What chromatographic methods are effective for purifying this compound, and how do solvent systems impact yield?

Q. Basic Research Focus

- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc → EtOAc/MeOH) to separate carboxylic acid from ester precursors. Ethyl acetate-rich phases improve resolution .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals. Polar solvents enhance solubility of the carboxylic acid while minimizing co-precipitation of impurities .

How does the compound’s electronic structure influence its reactivity in nucleophilic acyl substitution reactions?

Advanced Research Focus

The electron-withdrawing carboxylic acid and ethoxyoxoethyl groups activate the pyrrole ring for electrophilic substitution at the 4-position. DFT calculations (using Gaussian09 with B3LYP/6-31G*) reveal:

- LUMO Localization : Highest at the pyrrole C4, making it susceptible to nucleophilic attack.

- Steric Effects : 2,5-Dimethyl groups hinder reactivity at adjacent positions, directing substitutions to C4 .

How can conflicting literature data on biological activity be reconciled?

Advanced Research Focus

Discrepancies in reported IC50 values (e.g., antimicrobial assays) may arise from:

- Assay Conditions : Variations in pH (e.g., COOH protonation state affects membrane permeability) .

- Impurities : Residual ester precursors (≤5%) in hydrolyzed samples can skew results. Validate purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN) .

- Biological Models : Gram-positive vs. Gram-negative bacterial membranes differentially interact with the compound’s hydrophobic groups .

What strategies optimize the compound’s stability in aqueous buffers for pharmacological studies?

Q. Advanced Research Focus

- pH Adjustment : Stabilize the carboxylate form (pH > pKa ~4.5) to prevent cyclization or decarboxylation.

- Lyophilization : Freeze-drying from tert-butanol/water mixtures retains >95% activity after 6 months .

- Co-solvents : 10% DMSO in PBS improves solubility without inducing degradation .

How can computational modeling predict binding modes to biological targets like cyclooxygenase-2 (COX-2)?

Q. Advanced Research Focus

- Docking Studies (AutoDock Vina) : The carboxylic acid group forms hydrogen bonds with COX-2’s Arg120/Arg513, while the pyrrole ring engages in π-π stacking with Tyr355.

- MD Simulations (GROMACS) : 100-ns simulations reveal stable binding, with RMSD < 2.0 Å .

What are key considerations for designing SAR studies on analogues of this compound?

Q. Advanced Research Focus

- Substituent Effects :

- Activity Cliffs : Compare with ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate to assess the impact of the carboxylic acid vs. ester on target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.